2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid
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Overview
Description
“2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid” is a chemical compound with the CAS Number: 1698403-23-4 . It has a molecular weight of 203.15 and its IUPAC name is 2,2-difluoro-2-(3-methoxypyridin-2-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7F2NO3/c1-14-5-3-2-4-11-6(5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Polymer Production Aid and Fluoropolymers
One study addresses the safety assessment of a related compound, perfluoro{acetic acid, ammonium salt, for use as a polymer production aid in the manufacture of fluoropolymers intended for food contact materials. This compound, when used under specified conditions, poses no safety concern to consumers, highlighting its application in polymer technology and material science (Flavourings, 2014).
Synthesis and Microbiological Activity
Research on the synthesis of 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives, including steps starting from related compounds, demonstrates the compound's relevance in synthesizing products with bacteriostatic or tuberculostatic activity. This indicates potential applications in developing new antibacterial and antituberculosis agents (A. Miszke et al., 2008).
Chemical Synthesis and Structural Studies
Another facet of research includes the synthesis and structural studies of compounds related to 2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid, which are prepared from 2-aminopyridines. These studies are crucial for understanding the chemical behavior and potential applications of such compounds in various fields, including medicinal chemistry and material science (W. Chui et al., 2004).
Exploration of Fluorescence Properties
A novel aspect of research related to similar compounds involves exploring their fluorescence properties. For instance, FluoZin-3, a zinc probe derived from a related compound, shows high selectivity for Zn(II) over other ions, making it a valuable tool in biomedical research for the detection and quantification of zinc at physiological levels (I. Marszalek et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2,2-difluoro-2-(3-methoxypyridin-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-5-3-2-4-11-6(5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYKIORINXXZON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(3-methoxypyridin-2-yl)acetic acid |
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